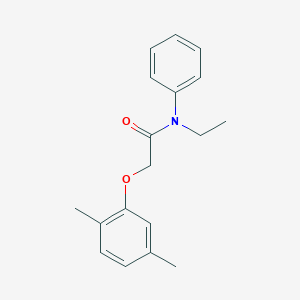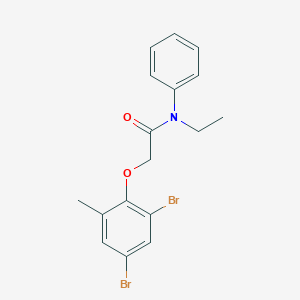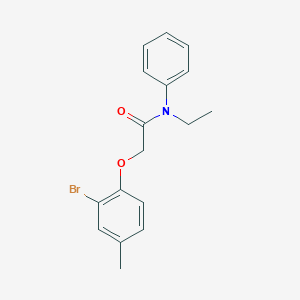![molecular formula C18H25N3O3S2 B320668 N-(cyclohexylcarbonyl)-N'-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea](/img/structure/B320668.png)
N-(cyclohexylcarbonyl)-N'-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclohexylcarbonyl)-N'-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylcarbonyl)-N'-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a cyclic ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the pyrrolidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Phenyl Ring: The phenyl ring is coupled to the sulfonyl-pyrrolidine intermediate using a palladium-catalyzed cross-coupling reaction.
Formation of the Carbamothioyl Group: The carbamothioyl group is introduced by reacting the phenyl-sulfonyl-pyrrolidine intermediate with thiourea under basic conditions.
Cyclohexanecarboxamide Formation: Finally, the cyclohexanecarboxamide moiety is introduced through an amide coupling reaction using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
化学反应分析
Types of Reactions
N-(cyclohexylcarbonyl)-N'-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer oxygen functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
科学研究应用
N-(cyclohexylcarbonyl)-N'-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or stability.
作用机制
The mechanism of action of N-(cyclohexylcarbonyl)-N'-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
相似化合物的比较
Similar Compounds
- N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetamide
- 4-(pyrrolidinylsulfonyl)phenylboronic acid
- 3-(1-Pyrrolidinylsulfonyl)aniline
Uniqueness
N-(cyclohexylcarbonyl)-N'-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C18H25N3O3S2 |
|---|---|
分子量 |
395.5 g/mol |
IUPAC 名称 |
N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C18H25N3O3S2/c22-17(14-6-2-1-3-7-14)20-18(25)19-15-8-10-16(11-9-15)26(23,24)21-12-4-5-13-21/h8-11,14H,1-7,12-13H2,(H2,19,20,22,25) |
InChI 键 |
JLCTVMLOIKRUGY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
规范 SMILES |
C1CCC(CC1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


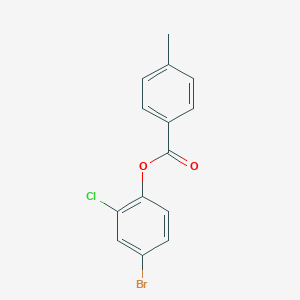
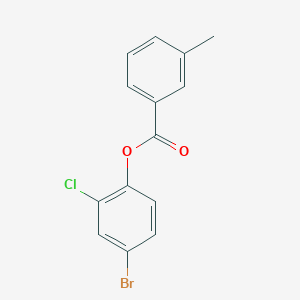
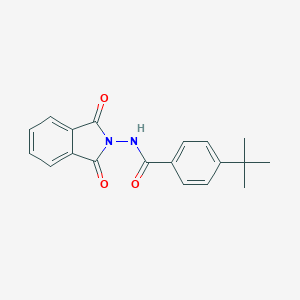
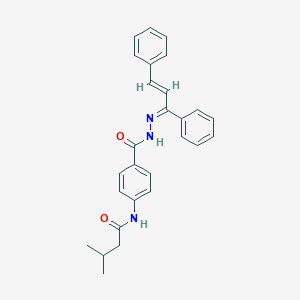
![N-[4-[[(6-bromo-5-methyl-2-oxoindol-3-yl)amino]carbamoyl]phenyl]-3-methylbutanamide](/img/structure/B320590.png)
![N-(4-{[(2Z)-2-(3,3-dimethyl-5-oxocyclohexylidene)hydrazinyl]carbonyl}phenyl)-3-methylbutanamide](/img/structure/B320591.png)

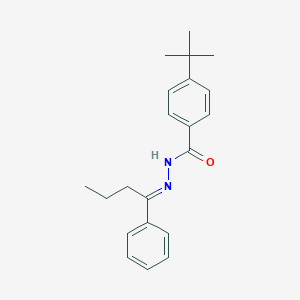
![3-methyl-N-(4-{[2-(1-naphthylacetyl)hydrazino]carbonyl}phenyl)butanamide](/img/structure/B320596.png)
![N-[4-({2-[2-(2,4-dichlorophenoxy)propanoyl]hydrazino}carbonyl)phenyl]-3-methylbutanamide](/img/structure/B320597.png)
![N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide](/img/structure/B320598.png)
